molecular formula C5H2ClN3 B106730 4-Chloropyrimidine-5-carbonitrile CAS No. 16357-68-9

4-Chloropyrimidine-5-carbonitrile

Cat. No.: B106730
CAS No.: 16357-68-9
M. Wt: 139.54 g/mol
InChI Key: ZVJJQADVZUHQTR-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with a chlorine atom at the fourth position and a nitrile group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrimidine-5-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes nucleophilic displacement of the chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone. This intermediate is then displaced by cyanide and chlorinated at the pyrimidine C5 position using N-chlorosuccinimide (NCS) to yield 4,5,6-trichloropyrimidine-2-carbonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Amines or carboxylic acids derived from the nitrile group.

Comparison with Similar Compounds

  • 4,6-Dichloropyrimidine-5-carbonitrile
  • 2-Chloropyrimidine-5-carbonitrile
  • 4-Amino-2-chloropyrimidine-5-carbonitrile

Comparison: 4-Chloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJJQADVZUHQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520127
Record name 4-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-68-9
Record name 4-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrimidine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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